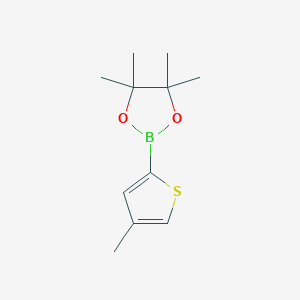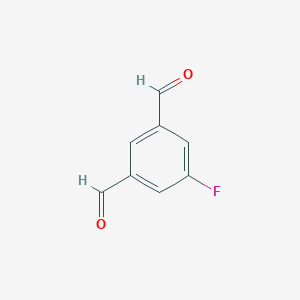
5-Fluoroisophthalaldehyde
Overview
Description
5-Fluoroisophthalaldehyde is a chemical compound belonging to the family of isophthalaldehydes. It is a fluorinated derivative of isophthalaldehyde, with the molecular formula C₈H₅FO₂ and a molecular weight of 152.12 g/mol . This compound is known for its high reactivity and is widely used in various fields of research, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoroisophthalaldehyde can be synthesized through multiple routes. One common method involves the reaction of benzene, 1,3-bis(dibromomethyl)-5-fluoro- with sulfuric acid at 110°C for 2 hours . This method yields the desired compound through a substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroisophthalaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-fluoroisophthalic acid.
Reduction: Reduction reactions can convert it into 5-fluoroisophthalyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Fluoroisophthalic acid
Reduction: 5-Fluoroisophthalyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoroisophthalaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is employed in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 5-Fluoroisophthalaldehyde involves its high reactivity due to the presence of both aldehyde and fluorine functional groups. These groups facilitate various chemical transformations, making it a versatile intermediate in organic synthesis. The compound can interact with nucleophiles and electrophiles, leading to the formation of diverse chemical products .
Comparison with Similar Compounds
Similar Compounds
Isophthalaldehyde: The non-fluorinated parent compound.
5-Chloroisophthalaldehyde: A chlorinated derivative.
5-Bromoisophthalaldehyde: A brominated derivative .
Uniqueness
5-Fluoroisophthalaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated and other halogenated counterparts. This makes it particularly useful in applications requiring specific electronic characteristics and reactivity patterns .
Properties
IUPAC Name |
5-fluorobenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQALMWFLWVAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441322 | |
| Record name | 5-Fluoroisophthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255375-90-7 | |
| Record name | 5-Fluoroisophthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


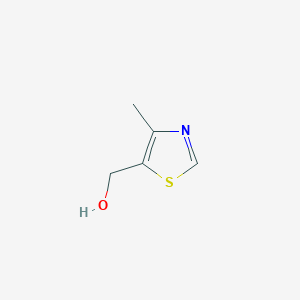
![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)
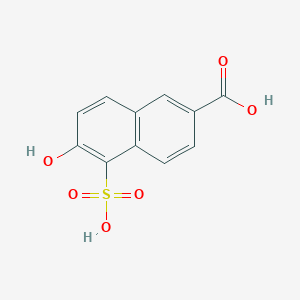
![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

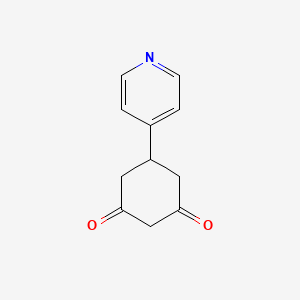


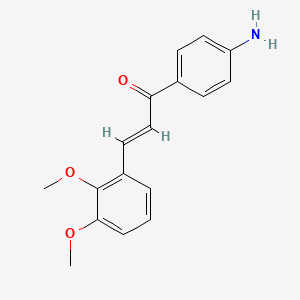
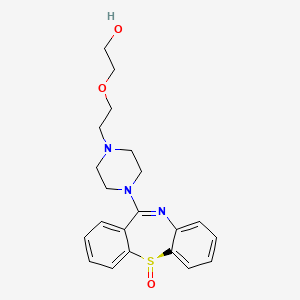

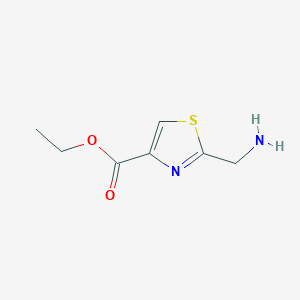
![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)
